molecular formula C9H12N4O5S2 B12616857 C9H12N4O5S2

C9H12N4O5S2

Cat. No.: B12616857
M. Wt: 320.4 g/mol
InChI Key: KEQXJPZPXOFWEL-UHFFFAOYSA-N
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Description

C₉H₁₂N₄O₅S₂ is a heterocyclic organic compound containing nitrogen, oxygen, and sulfur atoms. Compounds with such frameworks often exhibit biological activity, such as enzyme inhibition or antibiotic properties .

Properties

Molecular Formula

C9H12N4O5S2

Molecular Weight

320.4 g/mol

IUPAC Name

N-[2-(methanesulfonamido)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C9H12N4O5S2/c1-19(14,15)10-5-6-11-20(16,17)8-4-2-3-7-9(8)13-18-12-7/h2-4,10-11H,5-6H2,1H3

InChI Key

KEQXJPZPXOFWEL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCNS(=O)(=O)C1=CC=CC2=NON=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the product. The industrial methods also focus on minimizing waste and ensuring the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally require controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .

Scientific Research Applications

(2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on a structurally distinct compound, C₁₂H₁₂N₂S (CAS 43156-48-5), which shares partial functional group similarities with C₉H₁₂N₄O₅S₂. Below is a comparative analysis based on overlapping features:

Table 1: Key Properties of C₁₂H₁₂N₂S vs. Hypothetical C₉H₁₂N₄O₅S₂
Property C₁₂H₁₂N₂S (Evidence) C₉H₁₂N₄O₅S₂ (Hypothetical)
Molecular Weight 216.30 g/mol ~328.35 g/mol (calculated)
Hydrogen Bond Donors 1 Likely >2 (due to -NH, -OH)
LogP (Lipophilicity) 2.62 Expected lower (polar O/S)
Synthetic Accessibility High (Synth. score: 2.96) Likely moderate
Bioavailability 0.55 (Lipinski compliant) Possibly non-compliant
Structural and Functional Differences

In contrast, C₁₂H₁₂N₂S has only 2 nitrogen atoms, limiting its interaction diversity . The additional oxygen atoms in C₉H₁₂N₄O₅S₂ suggest higher polarity, impacting solubility and membrane permeability.

C₉H₁₂N₄O₅S₂’s activity remains uncharacterized but may share antimicrobial traits due to sulfonamide-like motifs .

Toxicity Alerts :

  • C₁₂H₁₂N₂S triggers Brenk structural alerts for reactive functional groups. C₉H₁₂N₄O₅S₂’s oxygen-rich structure might reduce such risks but require validation .

Research Findings and Limitations

  • Synthesis : The evidence details C₁₂H₁₂N₂S synthesis using Pt/C, hydrogenation, and acid-base extraction. C₉H₁₂N₄O₅S₂ would likely require more complex steps, such as sulfonation or cyclization .
  • Pharmacokinetics : C₁₂H₁₂N₂S shows moderate skin permeability and GI absorption. For C₉H₁₂N₄O₅S₂, high hydrogen bonding may reduce bioavailability unless prodrug strategies are employed.

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